molecular formula C18H23N3 B12241034 4-(4-Cyclopentylpiperazin-1-yl)quinoline

4-(4-Cyclopentylpiperazin-1-yl)quinoline

Cat. No.: B12241034
M. Wt: 281.4 g/mol
InChI Key: BUSRSMUFQCPPQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopentylpiperazin-1-yl)quinoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These include microwave-assisted synthesis, the use of recyclable catalysts, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of 4-(4-Cyclopentylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

4-(4-Cyclopentylpiperazin-1-yl)quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of quinoline and piperazine moieties, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

4-(4-cyclopentylpiperazin-1-yl)quinoline

InChI

InChI=1S/C18H23N3/c1-2-6-15(5-1)20-11-13-21(14-12-20)18-9-10-19-17-8-4-3-7-16(17)18/h3-4,7-10,15H,1-2,5-6,11-14H2

InChI Key

BUSRSMUFQCPPQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=CC=NC4=CC=CC=C43

Origin of Product

United States

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